molecular formula C15H13N3O3 B2653966 2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-15-5

2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No. B2653966
CAS RN: 1105245-15-5
M. Wt: 283.287
InChI Key: APIZGGSHYJUZTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom), a pyridine ring (a six-membered ring containing one nitrogen atom), and a benzamide group (a benzene ring attached to a carboxamide group). The methoxy group (-OCH3) and the methyl group (-CH3) are attached to the oxazole and pyridine rings, respectively.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. The oxazole and pyridine rings, for example, might undergo electrophilic substitution reactions. The benzamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide and methoxy groups could enhance its solubility in polar solvents .

Scientific Research Applications

Diagnostic Imaging Applications

Compounds with structural similarities to 2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide have been investigated for their potential in diagnostic imaging. For instance, radiolabeled benzamides are explored for scintigraphic detection of melanoma metastases, leveraging their binding properties to visualize tumor spread. Studies have demonstrated the efficacy of these compounds in detecting cutaneous lesions, lymph node metastases, and some internal organ metastases, showcasing their diagnostic potential in oncology (Maffioli et al., 1994).

Receptor Binding Studies

Additionally, benzamides and related molecules are valuable in receptor binding studies, aiding in the understanding of receptor functions and their implications in various disorders. Their application extends to investigating the dopaminergic system and its association with neurological conditions. For example, research involving the specific binding of benzamides to sigma receptors, which are overexpressed in certain cancer cells, points to the potential use of these compounds in visualizing tumors and possibly assessing tumor proliferation (Caveliers et al., 2002).

Metabolic and Pharmacokinetic Research

Understanding the metabolism and pharmacokinetics of chemical compounds, including benzamides, is crucial for drug development and therapeutic application. Studies on the biodistribution, metabolism, and elimination pathways of these compounds provide essential insights into their safety, efficacy, and optimal use in clinical settings. For instance, the detailed analysis of the disposition and metabolism of specific radiolabeled compounds in humans highlights the comprehensive approach required to evaluate new diagnostic and therapeutic agents (Renzulli et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific studies, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug candidate, given the biological activity of similar compounds .

properties

IUPAC Name

2-methoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-7-8-11-13(18-21-15(11)16-9)17-14(19)10-5-3-4-6-12(10)20-2/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIZGGSHYJUZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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